5-(6-Aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol
Overview
Description
Arazide is a synthetic compound known for its diverse applications in various scientific fields It is characterized by its unique chemical structure, which allows it to participate in a wide range of chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: Arazide can be synthesized through several methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The choice of method depends on the desired purity and yield of the final product. Common reagents used in the synthesis of Arazide include pyridine and pyrrole building blocks .
Industrial Production Methods: In industrial settings, Arazide is typically produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process often involves the use of catalysts to enhance the reaction rate and yield. Safety measures are crucial during production due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Arazide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups within the compound that are reactive under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted Arazide compounds.
Scientific Research Applications
Arazide has a wide array of applications in scientific research:
Mechanism of Action
The mechanism of action of Arazide involves its interaction with specific molecular targets within cells. It is known to interfere with key biochemical pathways, leading to its observed effects. For instance, in biological systems, Arazide may inhibit certain enzymes or disrupt cellular processes .
Comparison with Similar Compounds
Arazide is often compared with other similar compounds to highlight its unique properties:
Properties
IUPAC Name |
5-(6-aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-5(16-17-12)7(20)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVJLCHSLGMHEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N=[N+]=[N-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951938 | |
Record name | 9-(2-Azido-2-deoxypentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10951938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58699-61-9, 29411-71-0 | |
Record name | NSC274942 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC105299 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(2-Azido-2-deoxypentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10951938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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